molecular formula C12H18N2O4 B14454902 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol CAS No. 71734-90-2

2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol

Cat. No.: B14454902
CAS No.: 71734-90-2
M. Wt: 254.28 g/mol
InChI Key: LXNGSSVVNBOLTH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and oxolane compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the oxolane moiety.

    Substitution: Functional groups on the benzimidazole ring or the oxolane ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the benzimidazole or oxolane rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties are beneficial.

Industry

In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol might include other benzimidazole derivatives or oxolane-containing molecules. Examples could be:

  • 2-(Hydroxymethyl)-5-(benzimidazol-1-yl)oxolane-3,4-diol
  • 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxane-3,4-diol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially offers unique properties and applications.

Properties

CAS No.

71734-90-2

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H18N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h6,9-12,15-17H,1-5H2

InChI Key

LXNGSSVVNBOLTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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